molecular formula C18H19N B14338152 3,3-Diphenyl-N-(prop-2-en-1-yl)prop-2-en-1-amine CAS No. 94696-71-6

3,3-Diphenyl-N-(prop-2-en-1-yl)prop-2-en-1-amine

Katalognummer: B14338152
CAS-Nummer: 94696-71-6
Molekulargewicht: 249.3 g/mol
InChI-Schlüssel: PSTBPKGWICITQV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,3-Diphenyl-N-(prop-2-en-1-yl)prop-2-en-1-amine is an organic compound characterized by its unique structure, which includes two phenyl groups and an allyl amine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Diphenyl-N-(prop-2-en-1-yl)prop-2-en-1-amine typically involves the reaction of 3,3-diphenylprop-2-en-1-one with an appropriate amine under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, which facilitates the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 3,3-Diphenyl-N-(prop-2-en-1-yl)prop-2-en-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

3,3-Diphenyl-N-(prop-2-en-1-yl)prop-2-en-1-amine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3,3-Diphenyl-N-(prop-2-en-1-yl)prop-2-en-1-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

  • 1,3-Diphenyl-2-propene-1-one
  • 1,3-Diphenyl-2-propanone
  • 1,3-Diphenyl-3-(piperidin-1-yl)prop-2-en-1-one

Comparison: 3,3-Diphenyl-N-(prop-2-en-1-yl)prop-2-en-1-amine is unique due to its allyl amine moiety, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications .

Eigenschaften

CAS-Nummer

94696-71-6

Molekularformel

C18H19N

Molekulargewicht

249.3 g/mol

IUPAC-Name

3,3-diphenyl-N-prop-2-enylprop-2-en-1-amine

InChI

InChI=1S/C18H19N/c1-2-14-19-15-13-18(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h2-13,19H,1,14-15H2

InChI-Schlüssel

PSTBPKGWICITQV-UHFFFAOYSA-N

Kanonische SMILES

C=CCNCC=C(C1=CC=CC=C1)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.